4-Amino-3,5-dibromopyridine
Overview
Description
4-Amino-3,5-dibromopyridine is a halogenated heterocyclic compound with the molecular formula C5H4Br2N2 and a molecular weight of 251.91 g/mol . It is characterized by the presence of two bromine atoms and an amino group attached to a pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dibromopyridine can be synthesized through several methods. One common approach involves the bromination of 4-aminopyridine using bromine or a brominating agent under controlled conditions . The reaction typically proceeds as follows: [ \text{C5H4N2NH2} + 2 \text{Br}_2 \rightarrow \text{C5H4Br2N2NH2} + 2 \text{HBr} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often utilize advanced brominating agents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Biaryl compounds through coupling reactions.
- Oxidized or reduced derivatives of the amino group.
Scientific Research Applications
4-Amino-3,5-dibromopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dibromopyridine depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atoms and amino group play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity .
Comparison with Similar Compounds
3,5-Dibromo-4-pyridinamine: Similar structure but lacks the amino group at the 4-position.
4-Amino-2,6-dibromopyridine: Similar structure but with bromine atoms at different positions.
Uniqueness: 4-Amino-3,5-dibromopyridine is unique due to the specific positioning of the bromine atoms and the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,5-dibromopyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRBVTDLMUNVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347287 | |
Record name | 4-amino-3,5-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84539-34-4 | |
Record name | 4-Amino-3,5-dibromopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084539344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-amino-3,5-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3,5-dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-3,5-DIBROMOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SCL7F2FAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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